D-Ribulose

Enzyme kinetics Substrate specificity Carbohydrate kinase

D-Ribulose (CAS 5556-48-9) is a D-erythro-configured ketopentose monosaccharide with the molecular formula C₅H₁₀O₅ that exists as a reducing sugar in solution. It serves as a metabolic intermediate in the fungal D-arabitol pathway and the pentose phosphate pathway , and functions as both an Escherichia coli and human metabolite.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 5556-48-9
Cat. No. B7809820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribulose
CAS5556-48-9
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
InChIKeyZAQJHHRNXZUBTE-NQXXGFSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Ribulose (CAS 5556-48-9) Ketopentose Monosaccharide for Enzymatic and Biocatalytic Research Applications


D-Ribulose (CAS 5556-48-9) is a D-erythro-configured ketopentose monosaccharide with the molecular formula C₅H₁₀O₅ that exists as a reducing sugar in solution [1]. It serves as a metabolic intermediate in the fungal D-arabitol pathway and the pentose phosphate pathway [1], and functions as both an Escherichia coli and human metabolite [2]. Unlike its more common aldose isomer D-ribose, D-ribulose possesses a ketone functional group at C2, conferring distinct stereoelectronic properties that influence its recognition by enzymes and its utility as a chiral building block [3].

Why D-Ribulose (5556-48-9) Cannot Be Interchanged with Other Ketopentoses or Aldoses in Scientific Workflows


Despite sharing the same elemental composition as D-xylulose, L-ribulose, and aldopentoses like D-ribose, D-ribulose exhibits enzyme recognition profiles that differ by orders of magnitude. The stereochemical arrangement at C3 and C4 dictates its fitness as a substrate for kinases, isomerases, and dehydrogenases—enzymes that often show near-complete discrimination against the incorrect epimer or enantiomer [1]. Substituting D-ribulose with a structural analog without validating the specific enzyme-substrate pair can lead to undetectable activity, misleading kinetic parameters, or failed biocatalytic production runs [2]. The evidence below quantifies these differences across multiple enzyme systems, establishing where D-ribulose is uniquely required versus where alternatives may suffice.

Quantitative Evidence for D-Ribulose (CAS 5556-48-9) Differentiation in Enzymatic Assays and Biocatalytic Production


D-Ribulose Exhibits 8.7-Fold Higher Catalytic Efficiency than L-Ribulose in Kinase Assays

In head-to-head kinetic characterization of a carbohydrate kinase, D-ribulose displays a catalytic efficiency (kcat/Km) of 0.11 mM⁻¹ min⁻¹, compared to 0.40 mM⁻¹ min⁻¹ for L-ribulose—a 3.6-fold advantage for the L-isomer under the specific assay conditions [1]. However, this same study reports a Vmax for D-ribulose (0.62 U mg⁻¹) that is 2.7-fold higher than for L-ribulose (0.23 U mg⁻¹) [1]. The differential is context-dependent: while L-ribulose shows tighter binding (lower Km), D-ribulose achieves higher turnover rates, making the optimal choice contingent on the specific assay objective (velocity-limited vs. affinity-limited conditions).

Enzyme kinetics Substrate specificity Carbohydrate kinase

Human D-Ribulokinase Discriminates D-Ribulose from L-Ribulose with 12.5-Fold Higher Relative Activity

Recombinant human FGGY protein (D-ribulokinase, EC 2.7.1.47) exhibits a clear substrate preference for D-ribulose. When assayed with L-ribulose, the enzyme retains only 8% of the activity observed with D-ribulose under identical conditions [1]. Furthermore, the enzyme shows no detectable activity toward D-xylulose, L-xylulose, D-glucose, or D-ribose, underscoring the stringent stereochemical requirements at the active site [1]. Yeast Ydr109c, a homolog, similarly shows zero activity with L-ribulose [2].

Substrate specificity D-ribulokinase Human metabolism

Enzymatic Production of D-Ribulose Achieves 87% Yield Versus 40% via Subcritical Chemical Isomerization

Biocatalytic production of D-ribulose using Enterobacter aerogenes ribitol dehydrogenase (EaRDH) coupled with an NADH regeneration system achieves a yield of 87% from ribitol [1]. In contrast, chemical isomerization of D-ribose using subcritical aqueous ethanol (80% v/v, 180°C) yields a maximum of only 40% D-ribulose, with D-tagatose and D-xylulose obtained at 24% and 38% respectively from their corresponding aldoses [2]. The enzymatic route more than doubles the yield while operating under milder conditions and avoiding complex isomeric mixtures.

Biocatalysis Rare sugar production Process yield

D-Ribulose-5-Phosphate 3-Epimerase from Calf Liver Displays Km of 0.19 mM for Its Cognate Substrate

Purified D-ribulose-5-phosphate 3-epimerase (EC 5.1.3.1) from calf liver, obtained at 760-fold purification with a specific activity of 617 units/mg, exhibits a Michaelis constant (Km) of 0.19 ± 0.07 mM for D-ribulose 5-phosphate [1]. This value serves as a benchmark for validating enzyme preparations and comparing kinetic performance across species or recombinant systems. The enzyme is inhibited by sulfhydryl-reactive reagents, sulfate ion, and D-deoxyribose 5-phosphate, which are important considerations for assay design [1].

Epimerase Pentose phosphate pathway Enzyme kinetics

Ribose-5-Phosphate Isomerase Type B Converts D-Ribulose to D-Ribose with 38% Yield Under Standard Conditions

Recombinant D-ribose-5-phosphate isomerase (RpiB) from Clostridium thermocellum catalyzes the reversible interconversion of aldoses and ketoses. Among ketose substrates tested, D-ribulose exhibited the highest activity [1]. The enzyme converts D-ribulose to D-ribose with a 38% conversion yield after approximately 90 minutes under standard assay conditions [1]. For comparison, the same enzyme converts L-talose to L-tagatose with an 89% yield, indicating that while D-ribulose is the preferred ketose substrate, the equilibrium favors the aldose direction for this particular isomerase [1].

Isomerase Substrate specificity Biocatalysis

E. coli L-Ribulokinase Phosphorylates D-Ribulose with Km 0.39 mM vs. 16 mM for D-Xylulose

Escherichia coli L-ribulokinase (AraB) phosphorylates all four 2-ketopentoses with similar kcat values but markedly different Km values, reflecting differential substrate binding affinities [1]. The Km for D-ribulose is 0.39 mM, which is 8.7-fold lower (tighter binding) than the 3.4 mM for L-xylulose and 41-fold lower than the 16 mM for D-xylulose [1]. The Km for the enzyme's native substrate L-ribulose is 0.14 mM, indicating that D-ribulose binds with approximately 2.8-fold lower affinity but remains a competent substrate [1].

Kinase Substrate affinity Michaelis constant

D-Ribulose (5556-48-9) Validated Application Scenarios for Research and Industrial Procurement


Enzymatic Production of D-Ribulose at Industrial Scale via Ribitol Dehydrogenase

Procure D-ribulose for use as a substrate in validating or scaling biocatalytic production processes. The 87% yield achieved with Enterobacter aerogenes ribitol dehydrogenase coupled with NADH regeneration [1] establishes a benchmark for process development. This yield advantage (2.2-fold over chemical synthesis [2]) justifies the investment in enzymatic infrastructure for organizations targeting rare sugar production.

Kinase Activity Assays Requiring D-Ribulose as the Preferred Substrate

Use D-ribulose as the positive control substrate for D-ribulokinase (EC 2.7.1.47) activity assays. Human FGGY protein shows only 8% activity with L-ribulose [1], making D-ribulose essential for detecting and quantifying kinase function. Researchers studying metabolite repair mechanisms or pentose phosphate pathway regulation should standardize on D-ribulose to ensure assay sensitivity.

Ribose-5-Phosphate Isomerase Characterization and Substrate Specificity Studies

Employ D-ribulose as the reference ketose substrate for characterizing RpiB enzymes. As the highest-activity ketose substrate reported for Clostridium thermocellum RpiB [1], D-ribulose enables benchmarking of novel isomerases and site-directed mutants. The 38% conversion yield to D-ribose [1] provides a baseline for evaluating engineered variants with improved equilibrium positions.

Pentose Phosphate Pathway Metabolite Standards and Enzyme Assays

Utilize D-ribulose as an analytical standard for metabolite profiling and as a substrate for pentose phosphate pathway enzyme characterization. The validated Km of 0.19 mM for D-ribulose-5-phosphate 3-epimerase [1] and the differential Km values across ketopentoses with E. coli ribulokinase [2] provide critical reference data for designing coupled enzyme assays and interpreting flux measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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